molecular formula C7H11N3O B163187 N,1,5-trimethyl-1H-pyrazole-3-carboxamide CAS No. 136678-94-9

N,1,5-trimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B163187
CAS No.: 136678-94-9
M. Wt: 153.18 g/mol
InChI Key: VOHYIZCWGLXIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C7H11N3O. It is a member of the pyrazole family, which is known for its diverse biological and chemical properties. This compound is characterized by its white to yellow solid form and is commonly used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

N,1,5-trimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amide hydrolases, which are enzymes that catalyze the hydrolysis of amide bonds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of the target biomolecule. For instance, this compound has been found to inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby influencing the overall metabolic flux within the cell. Additionally, this compound can alter metabolite levels by modulating the expression of genes encoding metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. This compound has been found to accumulate in certain tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize within the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound’s localization within mitochondria can impact cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate carboxylating agent. One common method includes the use of methylhydrazine and acetylacetone as starting materials, followed by a series of reactions involving chloroform and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents like dimethyl carbonate and petroleum ether to facilitate the reaction and purification steps .

Chemical Reactions Analysis

Types of Reactions

N,1,5-trimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,1,5-trimethyl-1H-pyrazole-3-carboxamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1,5-trimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamide group allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N,1,5-trimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)9-10(5)3/h4H,1-3H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHYIZCWGLXIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598242
Record name N,1,5-Trimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136678-94-9
Record name N,1,5-Trimethyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136678-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1,5-Trimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.